tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid
Description
Tricyclo[5.2.1.0²⁶]decane-2-carboxylic acid is a bicyclic-to-tricyclic carboxylic acid characterized by a rigid fused-ring structure. Its synthesis involves acid-catalyzed reactions, such as the treatment of tricyclo[5.2.1.0²⁶]dec-8-ene derivatives with inorganic strong acids (e.g., sulfuric acid or phosphoric acid) to achieve high yields under optimized conditions . This compound serves as a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its stereochemical stability and functional versatility.
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]decane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-10(13)11-5-1-2-9(11)7-3-4-8(11)6-7/h7-9H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPVMMLQNBPNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid typically involves the hydrogenation of dicyclopentadiene to form dihydrodicyclopentadiene. This intermediate is then reacted with carbon monoxide and water in the presence of a strong acid, such as sulfuric acid, to produce this compound .
Industrial Production Methods
For industrial production, the method of reacting dihydrodicyclopentadiene with carbon monoxide and ethanol in hydrofluoric acid is preferred due to its high yield and the ease of recovering the catalyst . This method ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as its esters and alcohols .
Scientific Research Applications
Tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and as a stabilizer in various chemical formulations
Mechanism of Action
The mechanism of action of tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid involves its interaction with specific molecular targets, leading to various chemical transformations. The pathways involved include the activation of certain enzymes and the modulation of chemical reactions through its stable tricyclic structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and functional differences between tricyclo[5.2.1.0²⁶]decane-2-carboxylic acid and related tricyclic compounds:
Structural and Functional Analysis:
Ring System Variations :
- The target compound’s [5.2.1.0²⁶] framework contrasts with SR48692’s [3.3.1.1³⁷] structure, which introduces greater steric hindrance and electronic effects due to the adamantane-like core . This difference underpins SR48692’s pharmacological activity versus the target compound’s role as a synthetic building block.
- The sulfur-containing analog (3-thiatricyclo) exhibits enhanced reactivity in electrophilic substitutions due to the electron-withdrawing thiadiene ring .
Functional Group Impact :
- The carboxylic acid group at C2 in the target compound provides acidity (pKa ~4-5), making it suitable for salt formation or esterification . In contrast, the sulfonyl chloride derivative is electrophilic, enabling nucleophilic substitutions .
- The ketone derivative (C8 position) lacks acidic protons, limiting its use in ionic interactions but favoring redox reactions .
Synthetic Accessibility: The target compound’s synthesis via inorganic acid catalysts achieves >80% yield under mild conditions , whereas SR48692 requires complex multi-step synthesis with lower overall efficiency . Esters of the target compound are synthesized via carbonylation of tricyclo[5.2.1.0²⁶]deca-3-ene in dilute solutions, highlighting industrial scalability .
Biological Activity
Tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a unique tricyclic structure and a carboxylic acid functional group, which contributes to its reactivity and biological activity. The compound has the molecular formula C10H14O2 and is known for its ability to interact with various biological targets.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antimicrobial Properties : Initial studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents.
- Hormonal Activity : Research suggests that compounds with similar structures can modulate hormone receptors, which may imply that this compound could influence endocrine signaling pathways.
- Neurotrophic Effects : Some studies have highlighted the potential neurotrophic effects of tricyclic compounds, suggesting possible applications in neuroprotection or neuroregeneration.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream physiological effects.
- Cellular Pathway Modulation : Interaction with cellular pathways could result in changes in gene expression or cellular responses.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study examined the antimicrobial efficacy of tricyclo[5.2.1.0,2,6]decane derivatives against various bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting further exploration into its use as an antimicrobial agent is warranted.
Case Study: Hormonal Activity Assessment
In vitro assays were conducted to evaluate the interaction of this compound with estrogen and androgen receptors. The compound demonstrated weak agonistic activity in these assays, indicating potential endocrine-modulating effects that could have implications for human health.
Conclusion and Future Directions
The biological activity of this compound presents a promising area for further research, particularly in the fields of medicinal chemistry and pharmacology. Future studies should focus on:
- Detailed mechanistic studies to elucidate the pathways involved.
- Comprehensive assessments of its safety and efficacy in various biological systems.
- Exploration of synthetic derivatives to enhance its biological properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tricyclo[5.2.1.0²,⁶]decane-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves Diels-Alder reactions or photochemical cyclization of precursor polycyclic systems. Optimization requires monitoring reaction parameters (e.g., temperature, solvent polarity) via HPLC or GC-MS to minimize byproducts like decarboxylated derivatives . Catalytic systems (e.g., Lewis acids) may enhance regioselectivity, as demonstrated in analogous bicyclo[2.2.1]heptane syntheses .
Q. How can NMR and IR spectroscopy distinguish tricyclo[5.2.1.0²,⁶]decane-2-carboxylic acid from structurally similar tricyclo compounds?
- Methodological Answer : ¹H NMR signals for bridgehead protons (e.g., H-2, H-6) exhibit distinct splitting patterns due to the strained tricyclic framework. IR carbonyl stretches (C=O) near 1700–1750 cm⁻¹ are sensitive to ring strain and hydrogen bonding, aiding differentiation from less strained analogs .
Q. What purification techniques are most effective for isolating tricyclo[5.2.1.0²,⁶]decane-2-carboxylic acid from complex reaction mixtures?
- Methodological Answer : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is standard. Recrystallization in polar aprotic solvents (e.g., DMF) improves purity, while centrifugal partition chromatography (CPC) resolves stereoisomers in chiral derivatives .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the acid dissociation constant (pKa) of tricyclo[5.2.1.0²,⁶]decane-2-carboxylic acid, and how do these compare with experimental titrations?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model the conjugate base’s stability, accounting for ring strain and electron-withdrawing effects. Experimental validation requires potentiometric titration in non-aqueous media (e.g., DMSO) to avoid solvent interference. Discrepancies >0.5 pKa units suggest unmodeled steric effects .
Q. What mechanistic insights explain contradictory regioselectivity outcomes in electrophilic substitutions of tricyclo[5.2.1.0²,⁶]decane-2-carboxylic acid derivatives?
- Methodological Answer : Competing steric (bridgehead crowding) and electronic (carboxylic acid directing effects) factors govern regioselectivity. Kinetic studies (e.g., stopped-flow UV-Vis) paired with Hammett plots reveal whether inductive or resonance effects dominate in nitration or halogenation reactions .
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of tricyclo[5.2.1.0²,⁶]decane-2-carboxylic acid in in vitro bioactivity assays?
- Methodological Answer : Synthesize deuterated analogs (e.g., CD₂ at C-2) via Pd-catalyzed H/D exchange. LC-MS/MS tracks labeled metabolites in hepatocyte incubations, identifying oxidation or conjugation sites. Contradictions in mass spectral fragmentation patterns may indicate enzyme-specific binding conformers .
Q. What role does the tricyclo framework play in modulating antioxidant activity compared to linear carboxylic acids, and how can this be quantified?
- Methodological Answer : Radical scavenging assays (DPPH, ABTS) measure hydrogen atom transfer efficiency. Cyclic voltammetry quantifies oxidation potentials, with lower potentials in tricyclo derivatives correlating to enhanced stabilization of radical intermediates via ring strain release .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported X-ray crystallographic data for tricyclo[5.2.1.0²,⁶]decane-2-carboxylic acid polymorphs?
- Methodological Answer : Compare unit cell parameters and torsional angles across studies. Rietveld refinement of synchrotron XRD data distinguishes true polymorphs from solvent-inclusion artifacts. Discrepancies in bond lengths >0.02 Å may indicate radiation damage during data collection .
Q. Why do conflicting toxicity profiles arise in ecotoxicological studies of tricyclo[5.2.1.0²,⁶]decane-2-carboxylic acid derivatives?
- Methodological Answer : Variability in test organisms (e.g., Daphnia vs. algae) and exposure media (pH, salinity) alters bioavailability. Standardize assays per OECD guidelines and use quantitative structure-activity relationship (QSAR) models to isolate structural determinants of toxicity .
Methodological Frameworks
- Experimental Design : Apply the PICO framework to define populations (e.g., reaction systems), interventions (e.g., catalytic conditions), comparators (e.g., linear analogs), and outcomes (e.g., yield, selectivity) .
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous tricyclo compounds to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
